N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide
CAS No.: 1038241-72-3
Cat. No.: VC2781763
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1038241-72-3 |
|---|---|
| Molecular Formula | C12H11NO2S |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C12H11NO2S/c1-8-6-7-16-11(8)12(15)13-9-2-4-10(14)5-3-9/h2-7,14H,1H3,(H,13,15) |
| Standard InChI Key | DYUSEOHBIDMEAA-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)O |
| Canonical SMILES | CC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)O |
Introduction
Chemical Structure and Properties
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide (CAS: 1038241-72-3) is characterized by its unique structural arrangement consisting of a thiophene ring with a methyl substituent at the 3-position, connected to a 4-hydroxyphenyl group through a carboxamide linkage. The molecular formula of this compound is C12H11NO2S with a molecular weight of 233.286 g/mol .
The compound's chemical structure includes several functional groups that contribute to its reactivity and potential biological activities:
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A thiophene ring (five-membered aromatic heterocycle containing sulfur)
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A methyl substituent at position 3 of the thiophene ring
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A carboxamide linkage (-CONH-)
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A hydroxyphenyl group with the hydroxyl in the para position
Physicochemical Properties
The physical and chemical properties of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide are summarized in the following table:
The presence of both hydrophilic (hydroxyl and carboxamide) and hydrophobic (thiophene and methyl) groups contributes to its solubility profile, making it moderately soluble in polar organic solvents while maintaining limited water solubility.
Structural Characterization
Structural characterization of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide can be accomplished through various spectroscopic techniques:
Mass Spectrometry
Mass spectrometric analysis would likely show a molecular ion peak at m/z 233, corresponding to the molecular weight of the compound, with fragmentation patterns characteristic of the thiophene carboxamide structure.
Research Implications and Future Directions
Given the structural features of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide, several research directions warrant further investigation:
Medicinal Chemistry Applications
The compound's structural similarities to known bioactive molecules suggest potential applications in:
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Development of novel antibacterial agents, particularly against resistant strains
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Investigation as enzyme inhibitors, exploiting the hydrogen bonding capabilities of the hydroxyl and carboxamide groups
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Exploration as building blocks for more complex pharmaceutical candidates
Material Science Applications
Thiophene derivatives are frequently employed in material science applications due to their electronic properties. The hydroxyl functionality provides an additional site for further derivatization or polymer formation.
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